Mdmb-fubinaca
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDVEHNYDVCMU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010003 | |
| Record name | MDMB-FUBINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-93-8, 1715016-77-5 | |
| Record name | MDMB-FUBINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-FUBINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-FUBINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Scheme and Reagents
The synthesis begins with the alkylation of methyl 1H-indazole-3-carboxylate (Compound A) using 4-fluorobenzyl bromide (Figure 1). This step introduces the 4-fluorobenzyl moiety at the N1-position of the indazole ring, a critical structural feature for CB₁ receptor affinity.
Reagents and Conditions
- Base : Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature.
- Alkylating Agent : 4-Fluorobenzyl bromide (1.2 equivalents), added dropwise to the reaction mixture.
- Workup : Quenching with ice-cwater, extraction with dichloromethane, and solvent evaporation under reduced pressure.
$$
\text{Figure 1: Alkylation of methyl 1H-indazole-3-carboxylate with 4-fluorobenzyl bromide.} \
\text{(Insert LaTeX structure here)}
$$
Regiochemical Considerations
Alkylation at the N1-position is favored due to the electronic and steric profile of the indazole ring. However, trace amounts of the N2-alkylated regioisomer may form under suboptimal conditions. Chromatographic purification (silica gel, ethyl acetate/hexanes) is typically employed to isolate the desired N1-alkylated product (Compound B).
Step 2: Hydrolysis to Carboxylic Acid
Saponification Protocol
The methyl ester of Compound B is hydrolyzed to the corresponding carboxylic acid (Compound C) under basic conditions:
Reagents and Conditions
- Base : 1 M aqueous sodium hydroxide (NaOH) in methanol/toluene (1:1 v/v) at reflux for 6–8 hours.
- Workup : Acidification with dilute hydrochloric acid (HCl) to pH 2–3, followed by filtration and drying.
$$
\text{Compound B (methyl ester)} \xrightarrow{\text{NaOH, MeOH/PhMe, reflux}} \text{Compound C (carboxylic acid)}
$$
Analytical Validation
The success of hydrolysis is confirmed via Fourier-transform infrared spectroscopy (FT-IR; loss of ester carbonyl stretch at ~1740 cm⁻¹) and liquid chromatography–mass spectrometry (LC-MS; [M-H]⁻ ion at m/z 327.1).
Step 3: Amide Coupling with tert-Leucine Methyl Ester
Coupling Reaction
The carboxylic acid (Compound C) is coupled to (S)-methyl 2-amino-3,3-dimethylbutanoate (tert-leucine methyl ester) using carbodiimide-mediated activation:
Reagents and Conditions
- Activation Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) and hydroxybenzotriazole (HOBt, 1.5 equivalents) in dimethyl sulfoxide (DMSO).
- Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to maintain a pH of 7–8.
- Reaction Time : 12–16 hours at room temperature under nitrogen atmosphere.
$$
\text{Compound C} + \text{tert-leucine methyl ester} \xrightarrow{\text{EDC·HCl, HOBt, DIPEA}} \text{this compound}
$$
Stereochemical Integrity
The use of (S)-tert-leucine methyl ester ensures enantiomeric purity, critical for pharmacological activity. Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column (e.g., Chiralpak IC) confirms >98% enantiomeric excess.
Purification and Isolation
Chromatographic Techniques
Crude this compound is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to remove unreacted starting materials and coupling byproducts. Final isolation is achieved via recrystallization from ethanol/water (9:1 v/v), yielding white crystalline solids.
Yield and Purity
Typical yields range from 65% to 75% after purification. Purity is assessed using ultra-high-performance liquid chromatography–photodiode array detection (UHPLC-PDA), with ≥95% purity required for pharmacological studies.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, indazole H7), 7.72 (d, J = 8.0 Hz, 1H, indazole H4), 7.45–7.39 (m, 2H, benzyl aromatic), 7.12–7.06 (m, 2H, benzyl aromatic), 5.56 (s, 2H, N-CH₂), 3.73 (s, 3H, COOCH₃), 2.98–2.92 (m, 1H, α-CH), 1.08 (s, 9H, C(CH₃)₃).
- HRMS (ESI⁺): Calculated for C₂₂H₂₄FN₃O₃ [M+H]⁺: 398.1878; Found: 398.1875.
Regulatory Considerations
This compound is classified as a Schedule I controlled substance in the United States and is prohibited in multiple jurisdictions due to its association with severe adverse effects, including fatalities.
Discussion of Synthetic Challenges
Impurity Profiling
Common impurities include:
- N2-alkylated regioisomer : Mitigated via optimized alkylation conditions.
- Diastereomeric byproducts : Controlled through enantiomerically pure tert-leucine derivatives.
Scalability and Industrial Relevance
While laboratory-scale syntheses are well-established, industrial production is hampered by stringent regulations and the need for specialized equipment to handle fluorinated intermediates.
Chemical Reactions Analysis
Thermal Degradation Reactions
MDMB-FUBINACA undergoes pyrolysis when heated above 400°C, producing toxic degradation products. Key findings include:
-
Loss of methyl ester group : The compound loses its methyl ester substituent, forming a carboxylic acid derivative.
-
Cyanide formation : Approximately 25 µg/mg of cyanide is generated at 400°C, posing significant inhalation risks during smoking .
-
Structural fragmentation : The indazole-carboxamide core remains intact initially, but further dehydration produces nitriles, which decompose at higher temperatures .
Table 1: Major Thermal Degradants of this compound
| Degradation Step | Products Formed | Toxicity Implications |
|---|---|---|
| Initial pyrolysis | 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid | Reduced receptor affinity |
| Advanced decomposition | Cyanide (CN⁻) | Acute cytotoxicity |
Metabolic Biotransformation Pathways
In vivo and in vitro studies of structurally related compounds (e.g., AMB-FUBINACA) suggest this compound undergoes similar Phase I metabolic reactions:
Key Metabolic Reactions:
-
O-demethylation : Hydrolysis of the methyl ester group to form carboxylic acid derivatives .
-
Hydroxylation : Oxidation at the dimethylbutanamide side chain, producing hydroxylated intermediates.
-
Carboxylation : Further oxidation of hydroxylated metabolites to carboxylic acids .
Table 2: Hypothesized Metabolites of this compound
| Metabolite ID | Biotransformation | Molecular Formula | Detected Matrix |
|---|---|---|---|
| M1 | O-demethylation | C₂₀H₂₁FN₃O₃ | Serum, liver |
| M2 | Hydroxylation (isopropyl) | C₂₀H₂₁FN₃O₄ | Urine, hepatocytes |
| M3 | Carboxylation (isopropyl) | C₂₁H₂₁FN₃O₅ | Liver, brain |
Receptor Binding and Unbinding Dynamics
This compound interacts with CB1 receptors through distinct kinetic pathways:
-
Binding : Stabilized by hydrophobic interactions with residues F170, W279, and F268 in the receptor pocket .
-
Unbinding mechanisms :
Kinetic Parameters :
-
Mean first-passage time (MFPT) for dissociation: 371.9 ± 40.2 µs (Pathway A) vs. 246.6 ± 26.0 µs (Pathway B) .
Stability in Biological Matrices
-
Bioaccumulation : Parent compound and O-demethyl metabolites persist in liver tissue >48 hours post-exposure .
-
Blood-brain barrier penetration : Higher brain/serum concentration ratios compared to analogs due to lipophilic side chains .
Analytical Detection Signatures
Fragmentation patterns in mass spectrometry include:
Scientific Research Applications
MDMB-FUBINACA has several scientific research applications:
Chemistry: Used as a reference standard for analytical methods development and validation.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Utilized in the development of synthetic cannabinoid products and formulations
Mechanism of Action
MDMB-FUBINACA exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including altered perception, euphoria, and sedation . The compound’s high potency and efficacy at these receptors contribute to its strong psychoactive effects and potential for toxicity .
Comparison with Similar Compounds
Analytical Detection and Legal Status
- Analytical Methods: this compound is identified in e-liquids and biological matrices using LC-MS/MS, GC-MS, and SPME-GC-MS . Its unique tert-leucine ester generates diagnostic ions at m/z 219 and 145 .
- Legal Status : Scheduled in Russia (2015), Portugal (2021), but unregulated in the U.S. . In contrast, 5F-MDMB-PINACA and AB-CHMINACA are DEA-controlled .
Biological Activity
MDMB-FUBINACA is a synthetic cannabinoid that has garnered attention for its potent activity at cannabinoid receptors, particularly CB1 and CB2. This article synthesizes various research findings related to the biological activity of this compound, including pharmacokinetics, receptor binding affinity, and in vivo effects.
1. Overview of this compound
This compound is a member of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. It is characterized by its high potency and efficacy at cannabinoid receptors, leading to significant psychoactive effects.
2. Pharmacokinetics
Research indicates that this compound exhibits rapid clearance rates in vitro. In pooled human liver microsomes (pHLM), intrinsic clearance (CL_int) values ranged from 1.39 mL minkg to 18.25 mL minkg across various studies .
Table 1: Intrinsic Clearance Rates of this compound
| Compound | CL_int (mL minkg) |
|---|---|
| This compound | 1.39 |
| Other Compounds | 18.25 |
The compound's half-life in hepatocyte studies varied significantly based on the cellular lot used, indicating potential variability in metabolic stability .
3. Receptor Binding Affinity
This compound demonstrates high affinity for the CB1 receptor, with studies reporting binding affinities significantly greater than that of THC. It has been shown to activate CB1 receptors effectively, leading to increased intracellular signaling pathways such as cAMP inhibition and β-arrestin recruitment .
Table 2: Binding Affinity Comparison
| Compound | CB1 Binding Affinity (Ki) | Efficacy Compared to THC |
|---|---|---|
| This compound | High | Greater than THC |
| THC | Reference | Baseline |
4. In Vivo Effects
In animal models, this compound has been observed to produce THC-like effects, including alterations in locomotion and anxiety-like behaviors. In drug discrimination assays, it effectively substituted for THC, indicating similar subjective effects .
Case Study: Drug Discrimination Assay
In a study involving mice trained to distinguish between THC and vehicle, this compound produced significant substitution effects at doses comparable to THC, suggesting its potential for abuse and psychoactive properties .
5. Metabolism and Active Metabolites
The primary metabolite of this compound has been identified as ADB-FUBINACA-COOH, which retains activity at the CB1 receptor but with slightly lower efficacy compared to the parent compound . This highlights the importance of understanding not only the parent compound's activity but also that of its metabolites.
6. Conclusion
This compound presents a complex profile of biological activity characterized by high potency at cannabinoid receptors and rapid metabolic clearance. Its significant psychoactive effects and potential for abuse underscore the need for further research into its pharmacological properties and safety profile.
Q & A
Q. How can in silico methods complement experimental studies of this compound’s pharmacokinetics?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance. Validate simulations with in vivo data from animal models (e.g., plasma concentration-time profiles). Incorporate QSAR models to optimize lead compounds for reduced toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
